Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14662936
InChI: InChI=1S/C6H7F2N3O2/c1-13-5(12)3-2-4(9)10-11(3)6(7)8/h2,6H,1H3,(H2,9,10)
SMILES:
Molecular Formula: C6H7F2N3O2
Molecular Weight: 191.14 g/mol

Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC14662936

Molecular Formula: C6H7F2N3O2

Molecular Weight: 191.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate -

Specification

Molecular Formula C6H7F2N3O2
Molecular Weight 191.14 g/mol
IUPAC Name methyl 5-amino-2-(difluoromethyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C6H7F2N3O2/c1-13-5(12)3-2-4(9)10-11(3)6(7)8/h2,6H,1H3,(H2,9,10)
Standard InChI Key QFHVJOFFGUEXGD-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=NN1C(F)F)N

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate (C₆H₇F₂N₃O₂) has a molecular weight of 191.14 g/mol and a density of 1.57 g/cm³ (predicted) . Its IUPAC name reflects the substituents' positions: the difluoromethyl group at N1, the amino group at C3, and the methyl ester at C5. The canonical SMILES string (COC(=O)C1=CC(=NN1C(F)F)N) and InChI key (QFHVJOFFGUEXGD-UHFFFAOYSA-N) provide unambiguous structural representation (Table 1).

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₆H₇F₂N₃O₂
Molecular Weight191.14 g/mol
Boiling Point300.8±42.0°C (predicted)
Density1.57±0.1 g/cm³ (predicted)
Purity≥95%

Structural Significance

The difluoromethyl group enhances metabolic stability and lipophilicity, facilitating membrane penetration in biological systems. The amino group at C3 participates in hydrogen bonding, critical for interactions with enzymatic targets, while the methyl ester at C5 offers a handle for further derivatization . This configuration distinguishes it from positional isomers like ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate, where the ester group occupies C4.

Synthesis and Purification

Optimization Challenges

Key challenges include minimizing positional isomerism (e.g., 5- vs. 4-carboxylate) and byproducts. The patent reports a 95:5 ratio of desired vs. isomeric product using KI catalysis, suggesting similar conditions could apply. Temperature control during methylhydrazine addition (-30°C to -20°C) is critical to suppress side reactions .

Applications in Agrochemical and Pharmaceutical Research

Antifungal Activity

Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate, a structural analog, demonstrates 89–92% inhibition against Rhizoctonia solani and Fusarium spp. at 500 ppm. While data specific to the methyl 5-carboxylate variant is limited, its similar electronic profile suggests comparable efficacy. The difluoromethyl group likely disrupts fungal cell membrane synthesis via interactions with cytochrome P450 enzymes.

Pharmaceutical Intermediate

The amino and ester groups enable facile conversion to amides, ureas, or heterocycles. For instance, coupling with boronic acids could yield biaryl derivatives for kinase inhibition studies . The compound’s fluorinated moiety also aligns with trends in PET tracer development, where F-18 labeling is advantageous .

Research Findings and Comparative Analysis

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